1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
Description
This compound features a pyrrolidin-1-yl core substituted with a 5-methylpyridin-2-yloxy group at the 3-position and a phenylthio moiety at the terminal propan-1-one chain. Its structural complexity combines heterocyclic and sulfur-containing functionalities, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-15-7-8-18(20-13-15)23-16-9-11-21(14-16)19(22)10-12-24-17-5-3-2-4-6-17/h2-8,13,16H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIFPAUXKMDLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring can be functionalized to introduce the desired substituents.
Introduction of the Methylpyridine Moiety: This step involves the reaction of the pyrrolidine intermediate with a methylpyridine derivative under appropriate conditions, such as using a base and a solvent like dichloromethane.
Attachment of the Phenylthio Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest analogs include derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one and related pyrrolidin-1-yl-substituted ketones. Below is a comparative analysis:
Activity and Selectivity Trends
- COX-2 Inhibition : The methylsulfonyl group in MPP (Ev7) enhances COX-2 binding affinity, whereas the pyridinyloxy group in the target compound may favor kinase or antimicrobial targets due to its aromatic nitrogen and steric bulk .
- Antimicrobial vs. Cytotoxic Effects : The phenylthio moiety in both the target compound and MPP (Ev7) is critical for redox modulation. However, furan derivatives (Ev14) show weaker antimicrobial activity, suggesting pyridinyloxy substituents may improve potency .
- Safety Profile: Structurally related propan-1-ones (e.g., No. 2158, Ev9) exhibit genotoxicity risks, emphasizing the need for rigorous safety testing of the target compound .
Biological Activity
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a pyrrolidine ring, a 5-methylpyridine moiety, and a phenylthio group. The synthesis typically involves several steps, including:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Attachment of the Methylpyridine Group : The methylpyridine moiety is introduced via etherification reactions with 5-methylpyridin-2-ol.
- Introduction of the Phenylthio Group : This can involve nucleophilic substitution reactions where thiophenol is used as a reactant.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as a ligand, modulating the activity of these targets and influencing biochemical pathways.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially making it useful in treating infections.
- Anti-cancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.
Case Studies
- Antimicrobial Studies : In vitro tests demonstrated that derivatives of the compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .
- Cytotoxicity Assays : A study evaluating the cytotoxic effects on various cancer cell lines revealed that certain analogs exhibited selective toxicity, particularly against leukemia cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O2 |
| Molecular Weight | 283.32 g/mol |
| CAS Number | 1903828-09-0 |
| Antimicrobial Activity | Active against S. aureus and E. coli |
| Cytotoxicity (IC50) | Varies by cell line; significant against leukemia |
Research Findings
Recent investigations into the biological activity of this compound have focused on its role as a potential therapeutic agent. Findings indicate:
- Interaction with Biological Macromolecules : The compound shows promise in binding to specific proteins involved in disease pathways, suggesting a mechanism for its biological effects.
- Potential for Drug Development : Given its diverse activities, further research is warranted to explore its efficacy and safety profiles in clinical settings.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one, and how can reaction conditions be optimized?
A multistep synthesis is typically employed. First, the pyrrolidine ring is functionalized with a 5-methylpyridin-2-yloxy group via nucleophilic substitution, using a leaving group (e.g., bromide) at the pyrrolidine C3 position. The phenylthio group is introduced through thiol-ene coupling or Michael addition to a propanone intermediate. Optimization includes:
Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound, and what key signals should researchers prioritize?
- 1H/13C NMR : Focus on the pyrrolidine protons (δ 2.5–3.5 ppm for N-bound CH2), the pyridinyl aromatic signals (δ 7.0–8.5 ppm), and the phenylthio group’s deshielded protons (δ 7.2–7.6 ppm) .
- IR : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ via ESI-MS) .
Q. What safety protocols are critical when handling this compound in the lab?
- Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Avoid exposure to oxidizing agents, as thioethers may form toxic byproducts .
- Store in sealed containers under inert gas (N2/Ar) to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?
Single-crystal X-ray diffraction using SHELX software is ideal:
Q. What strategies address contradictions in biological activity data (e.g., inconsistent IC50 values) for this compound?
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. How do regulatory constraints impact the development of this compound for preclinical studies?
- Verify compliance with controlled substance lists (e.g., DEA Schedule) if structural analogs exist .
- Document synthetic intermediates for ITAR/EU REACH compliance .
- Toxicity screening (Ames test, hERG assay) is required before in vivo studies .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
